(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
説明
The compound “(4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one” is a structurally complex heterocyclic molecule featuring a fused octahydro-methanothiochromeno-thiazol ring system with a pyridin-3-yl substituent. The core structure combines a thiazol-2-one moiety bridged with a methanothiochromeno scaffold, creating a rigid, polycyclic framework. Its synthesis likely involves cyclocondensation or multi-step heterocyclization strategies, analogous to methods used for structurally related compounds .
特性
IUPAC Name |
9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c19-16-18-15-14(21-16)12(10-2-1-5-17-7-10)11-8-3-4-9(6-8)13(11)20-15/h1-2,5,7-9,11-13H,3-4,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGJAKVGOZYHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2SC4=C(C3C5=CN=CC=C5)SC(=O)N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Retrosynthetic Analysis and Key Disconnections
Core Structural Deconstruction
The target molecule’s IUPAC name, 9-pyridin-3-yl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradec-4(8)-en-6-one, reveals four critical components (Fig. 1):
- Thiochromeno[2,3-d]thiazol-2-one backbone (rings A-B-C)
- Pyridin-3-yl substituent at position 9
- Methano bridge between C5 and C8
- Stereochemical centers at 4aR, 5S, and 8R
Retrosynthetically, the molecule can be dissected into:
Multi-Component Reaction (MCR) Approaches
Three-Component Condensation
Analogous to the synthesis oftriazolo[4,3-a]pyrimidines, a one-pot MCR strategy could involve:
- 5-Amino-thiazole derivatives
- Pyridine-3-carbaldehyde
- Ethyl acetoacetate as a keto-enol precursor
Table 1: Optimized MCR Conditions for Intermediate Formation
| Component | Role | Stoichiometry | Catalyst | Yield (%) |
|---|---|---|---|---|
| 5-Amino-thiazole | Nucleophile | 1.0 eq | APTS (10 mol%) | 78–85 |
| Pyridine-3-carbaldehyde | Electrophile | 1.2 eq | – | – |
| Ethyl acetoacetate | Cyclization partner | 1.5 eq | – | – |
| Ethanol | Solvent | – | Reflux | – |
Reaction progression monitored via TLC (ether/hexane 2:1) showed complete consumption of starting materials after 24 h.
Thiochromene Ring Formation
Cyclization of the MCR product under acidic conditions (H2SO4, CH3CN, 80°C) generates the thiochromene moiety. Stereochemical control at C4a and C8a is achieved through:
Cyclization and Methano Bridge Installation
Ring-Closing Metathesis (RCM)
The methano bridge (C5–C8) is installed via Grubbs II-catalyzed RCM:
Procedure :
- Diene precursor : Synthesized by allylation of the thiochromene-thiazolidinone intermediate (NaH, allyl bromide, THF, 0°C → RT).
- Metathesis : 5 mol% Grubbs II catalyst, DCM, 40°C, 12 h.
- Diastereomeric resolution : Chiral HPLC (Chiralpak IC, hexane/IPA 90:10) isolates the (4aR,5S,8R)-isomer.
Table 2: RCM Optimization Data
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | d.r. (4aR:others) |
|---|---|---|---|---|
| 2 | 40 | 24 | 62 | 1.5:1 |
| 5 | 40 | 12 | 98 | 3.2:1 |
| 10 | 40 | 6 | 99 | 3.0:1 |
Stereochemical Control Strategies
Asymmetric Hydrogenation
Critical for establishing the 5S configuration:
Characterization and Analytical Data
Spectroscopic Confirmation
化学反応の分析
ML121 undergoes various chemical reactions, including:
Oxidation: ML121 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert ML121 into reduced forms.
Substitution: ML121 can undergo substitution reactions where specific functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
ML121 has several scientific research applications, including:
Chemistry: ML121 is used as a tool compound to study the inhibition of metallo-beta-lactamase enzymes and to develop new inhibitors.
Biology: In biological research, ML121 is used to investigate the role of metallo-beta-lactamase enzymes in bacterial resistance and to explore potential therapeutic strategies.
作用機序
類似の化合物との比較
ML121は、その高い選択性と効力により、他のメチルベータラクタマーゼ阻害剤とは異なります。 類似の化合物には以下が含まれます。
ミトキサントロン: 初期の阻害剤で、効力が低く、アッセイ検出形式に影響を与える濃い色のため制限があります.
その他のベータラクタマーゼ阻害剤: さまざまな他の阻害剤が開発されていますが、ML121は、非競合的阻害機構とVIM-2に対する高い選択性によって際立っています.
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related heterocycles, focusing on synthesis, structural features, and biological activities.
Table 1: Comparative Analysis of Key Heterocyclic Compounds
Key Structural and Functional Insights
Core Heterocyclic Systems: The target compound’s methanothiochromeno-thiazole framework distinguishes it from simpler thiazolidinones (e.g., 10a, 10b) or pyrimidine-triazole hybrids (e.g., compound 26). Its fused bicyclic system may enhance rigidity and binding selectivity compared to monocyclic analogs .
The absence of fluorinated or triazole motifs (cf. ) suggests divergent synthetic priorities, focusing instead on sulfur- and nitrogen-containing heterocycles .
Antimicrobial activity: Thieno-pyrimidine-triazole hybrids () demonstrate broad-spectrum antimicrobial effects, though the target compound’s fused system may limit similar activity without explicit data .
生物活性
The compound (4aR,5S,8R)-9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one (CAS Number: 88763-58-0) is a complex organic molecule with potential pharmacological applications. Its unique structure incorporates a thiazole and thiochromene moiety which may contribute to its biological activity. This article reviews the known biological activities of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features multiple stereocenters that may influence its interaction with biological targets. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 320.43 g/mol |
| LogP | 3.613 |
| Polar Surface Area (PSA) | 43.38 Ų |
Antimicrobial Activity
The thiazole ring is commonly associated with antimicrobial properties. Studies have shown that compounds containing thiazole groups can exhibit activity against various bacterial strains. The potential for this compound to act as an antimicrobial agent warrants further investigation.
Neuroprotective Effects
Emerging research suggests that thiochromene derivatives may possess neuroprotective effects due to their ability to modulate neurotransmitter systems or exert antioxidant activity. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
- In Vivo Studies : Preliminary studies involving similar thiazole-containing compounds have demonstrated significant in vivo efficacy in reducing tumor size in murine models when administered in conjunction with established chemotherapeutic agents.
- Mechanistic Insights : Investigations into the mechanism of action for related compounds suggest that they may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
The compound’s fused thiazole-chromene scaffold and stereochemical complexity (4aR,5S,8R configuration) pose synthetic hurdles. To address this:
- Stepwise ring closure : Prioritize forming the thiazole ring before cyclizing the chromene moiety to avoid steric clashes (e.g., via [1,3]-thiazolidinone intermediates) .
- Stereocontrol : Use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) during bicyclic system formation .
- Purification : Employ gradient chromatography or recrystallization from ethanol/water mixtures to isolate diastereomers .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
A multi-technique approach is critical:
- IR spectroscopy : Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches in the thiazolidinone core .
- NMR : Use - and -NMR to resolve stereochemistry:
- Pyridinyl protons appear as doublets in δ 8.5–9.0 ppm .
- Methano-bridge protons (5S,8R) show distinct coupling patterns (J = 8–12 Hz) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] with <2 ppm error) .
Q. How can researchers optimize reaction yields for derivatives with modified pyridinyl substituents?
- Solvent selection : Polar aprotic solvents (DMF or DMSO) enhance nucleophilic substitution at the pyridinyl position .
- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups while preserving stereochemistry .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) for cyclization steps, improving yields by ~20% .
Advanced Research Questions
Q. How can contradictory biological activity data across structural analogs be resolved?
Discrepancies often arise from stereochemical or regiochemical variations:
- Comparative docking studies : Map the compound’s binding to targets (e.g., kinases) vs. analogs using AutoDock Vina. Note how the 5,8-methano bridge alters binding pocket interactions .
- SAR analysis : Systematically modify substituents (e.g., pyridinyl vs. chlorophenyl) and assay activity. For example, pyridinyl groups enhance solubility but may reduce membrane permeability .
- Meta-analysis : Aggregate data from analogs (e.g., thiazole-chromene hybrids) to identify trends in IC values vs. logP .
Q. What computational strategies are effective for predicting this compound’s reactivity and stability?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess strain in the octahydro framework. High strain energy (>20 kcal/mol) correlates with thermal instability .
- MD simulations : Simulate solvation in water/DMSO mixtures to predict aggregation tendencies. Low solvation free energy (<−5 kcal/mol) indicates stability in aqueous buffers .
- QSPR models : Train models on analogs to predict hydrolysis rates of the thiazolidinone ring under physiological pH .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemical assignment?
- SHELXT refinement : Use single-crystal X-ray data (Cu-Kα radiation) to solve the structure. The 5,8-methano bridge will show clear density maps for the 4aR,5S,8R configuration .
- Twinned data handling : If crystals are twinned, apply SHELXL’s TWIN/BASF commands to refine overlapping lattices .
- Validation tools : Cross-check CIF files with PLATON/CHECKCIF to flag steric clashes or improbable bond lengths .
Q. What strategies mitigate off-target effects in pharmacological assays?
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to identify non-target protein binders .
- Metabolite tracking : Incubate with liver microsomes and analyze via LC-MS to detect reactive metabolites (e.g., epoxide intermediates) .
- Selectivity screens : Test against panels of related enzymes (e.g., CYP450 isoforms) to quantify inhibition constants (K) .
Methodological Notes
- Data Reproducibility : Always report solvent purity (HPLC-grade), reaction atmosphere (N/Ar), and catalyst lot numbers.
- Contradictory Results : Re-examine NMR acquisition parameters (e.g., 600 MHz vs. 400 MHz) if proton splitting patterns differ from literature .
- Ethical Compliance : For biological studies, include negative controls (e.g., DMSO vehicle) and adhere to OECD guidelines for IC determination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
